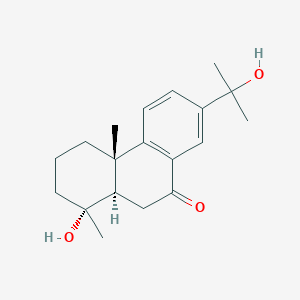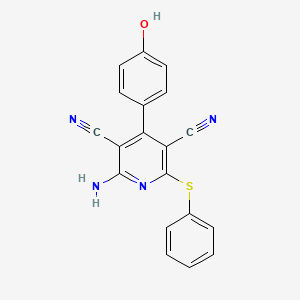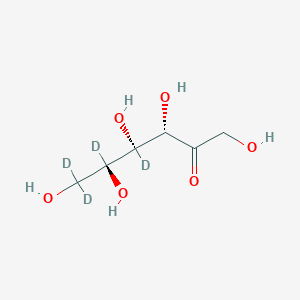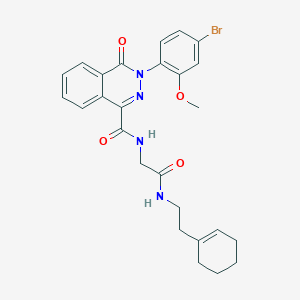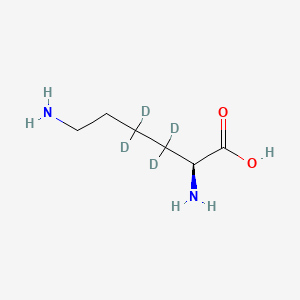
L-Lysine-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine-d4-1, also known as L-Lysine-4,4,5,5-d4 hydrochloride, is a deuterated form of the essential amino acid L-lysine. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions in its molecular structure. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and protein quantification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4-1 typically involves the incorporation of deuterium into the L-lysine molecule. One common method is through the use of deuterated reagents in the synthesis process. For example, the reaction of L-lysine with deuterated water (D2O) can lead to the exchange of hydrogen atoms with deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to produce L-lysine, which is then subjected to deuterium exchange reactions to obtain the deuterated form . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine-d4-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino group or carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
L-Lysine-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in quantitative analysis and mass spectrometry.
Medicine: Utilized in studies related to protein synthesis, enzyme activity, and disease mechanisms.
Industry: Applied in the production of deuterated compounds for pharmaceutical and biochemical research.
Mecanismo De Acción
The mechanism of action of L-Lysine-d4-1 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking and quantification of lysine in metabolic pathways. Molecular targets include enzymes involved in protein synthesis and degradation, as well as pathways related to amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine: The non-deuterated form of L-Lysine-d4-1, commonly used in nutritional supplements and animal feed.
L-Lysine-2HCl: Another deuterated form with different labeling positions.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detection sensitivity in analytical techniques, making it a valuable tool for precise and accurate measurements .
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
150.21 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-3,3,4,4-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1D2,3D2 |
Clave InChI |
KDXKERNSBIXSRK-BUGCDJRHSA-N |
SMILES isomérico |
[2H]C([2H])(CCN)C([2H])([2H])[C@@H](C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


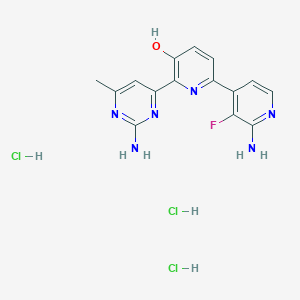
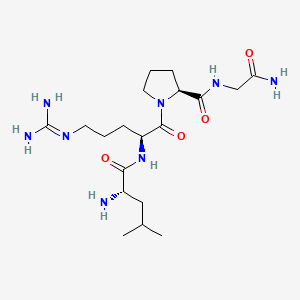
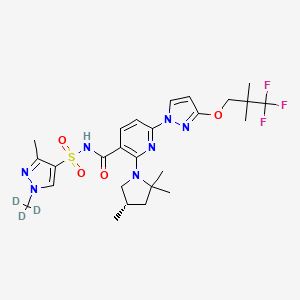
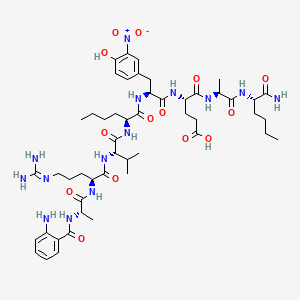
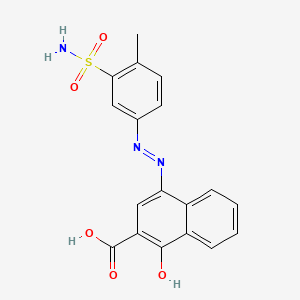
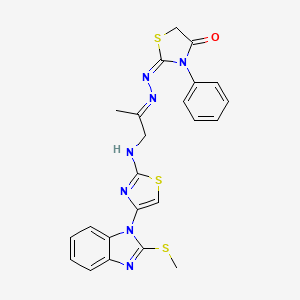
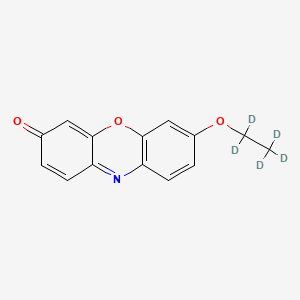
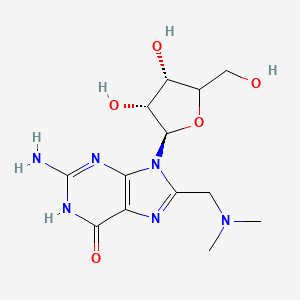
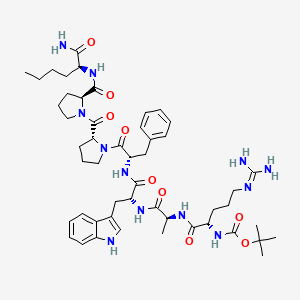
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
